Methyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 202.64 g/mol. This compound is categorized as a hydrazine derivative and is known for its potential applications in pharmaceuticals and chemical synthesis. Its structure features a hydrazinyl group attached to a benzoate moiety, making it an interesting candidate for various
Methyl 4-hydrazinylbenzoate Hydrochloride (MHBH) serves as a valuable building block for the synthesis of diverse organic compounds due to its functional group versatility. The presence of the ester and hydrazine moieties allows for various chemical transformations, including:
These synthetic applications make MHBH a valuable tool for researchers in organic chemistry and medicinal chemistry for the synthesis of novel compounds with potential therapeutic or functional properties.
While the specific biological activities of MHBH are still under investigation, its structural features suggest potential applications in various areas of biological research:
This compound exhibits notable biological activities, particularly in the field of medicinal chemistry. Research indicates that methyl 4-hydrazinylbenzoate hydrochloride has:
Methyl 4-hydrazinylbenzoate hydrochloride can be synthesized through several methods:
The applications of methyl 4-hydrazinylbenzoate hydrochloride span various fields:
Interaction studies involving methyl 4-hydrazinylbenzoate hydrochloride have focused on its pharmacokinetic properties:
Methyl 4-hydrazinylbenzoate hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 4-hydrazinylbenzoate hydrochloride | 40566-85-6 | 0.96 | Ethyl group instead of methyl; slightly larger size. |
4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | 0.91 | Contains carboxylic acid functional group; more polar. |
Methyl 5-amino-2-methylbenzoate | 18595-12-5 | 0.85 | Amino group at a different position; alters reactivity. |
2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | 0.82 | Different position of hydrazine; affects biological activity. |
Methyl 4-hydrazinylbenzoate hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological properties compared to these similar compounds .
Methyl 4-hydrazinylbenzoate hydrochloride exhibits a distinctive molecular architecture characterized by the integration of a benzoate ester moiety with a hydrazinyl functional group [1] [2]. The compound possesses the molecular formula C₈H₁₁ClN₂O₂ with a molecular weight of 202.64 g/mol [1] [3]. The International Union of Pure and Applied Chemistry name is methyl 4-hydrazinobenzoate hydrochloride, reflecting its systematic nomenclature based on the parent benzoic acid derivative [1] [4].
The molecular structure features a para-substituted benzene ring where the carboxyl group has been esterified with methanol and the para position contains a hydrazinyl substituent [1] [4]. The presence of the hydrochloride salt form indicates protonation of the terminal nitrogen atom of the hydrazine group, resulting in the formation of a hydrazinium cation paired with a chloride anion [5]. This ionic character significantly influences the compound's physicochemical properties and crystal packing behavior [5].
The conformational analysis reveals that the hydrazinyl group adopts specific orientations relative to the aromatic ring system [5]. Based on crystallographic studies of structurally related compounds, the carbon-nitrogen bond length connecting the aromatic ring to the hydrazine moiety measures approximately 1.424 Å, which is characteristic of hydrazine derivatives and indicates limited conjugation between the aromatic system and the nitrogen-containing substituent [5].
The crystallographic investigation of methyl 4-hydrazinylbenzoate hydrochloride can be inferred from detailed structural studies of its closely related analog, ethyl 4-hydrazinobenzoate hydrochloride [5]. The compound is expected to crystallize in the triclinic crystal system with space group P-1, based on the structural similarity to the ethyl derivative [5]. The crystal structure likely exhibits Z' = 2, indicating the presence of two formula units in the asymmetric unit [5].
The unit cell parameters for the related ethyl compound demonstrate a = 5.9566(4) Å, b = 7.4498(6) Å, c = 23.5349(17) Å, with angles α = 84.323(3)°, β = 84.521(3)°, γ = 80.257(3)°, and a unit cell volume of 1020.95(13) ų [5]. These parameters provide insight into the likely crystallographic behavior of the methyl analog [5].
The crystal packing is stabilized through an extensive network of hydrogen bonding interactions [5]. The structure exhibits ten distinct hydrogen bonds, comprising two nitrogen-hydrogen···nitrogen interactions and eight nitrogen-hydrogen···chloride interactions [5]. These hydrogen bonds link the component ions to form complex sheets within the crystal lattice [5]. Each chloride ion accepts hydrogen bonds from four different cations, creating a three-dimensional hydrogen-bonded network [5].
Crystallographic Parameter | Value (based on ethyl analog) |
---|---|
Crystal System | Triclinic [5] |
Space Group | P-1 [5] |
Unit Cell a | 5.9566(4) Å [5] |
Unit Cell b | 7.4498(6) Å [5] |
Unit Cell c | 23.5349(17) Å [5] |
Alpha Angle | 84.323(3)° [5] |
Beta Angle | 84.521(3)° [5] |
Gamma Angle | 80.257(3)° [5] |
Unit Cell Volume | 1020.95(13) ų [5] |
Z Value | 4 [5] |
The nuclear magnetic resonance spectroscopic characteristics of methyl 4-hydrazinylbenzoate hydrochloride can be analyzed based on the structural features and comparison with related compounds [6] [7]. In proton nuclear magnetic resonance spectroscopy, the compound exhibits distinct signal patterns corresponding to different molecular regions [6].
The methyl ester protons appear as a singlet in the aliphatic region, typically around 3.8 ppm, which is characteristic of methoxy groups attached to aromatic carboxylates [6]. The aromatic protons display a characteristic para-disubstituted benzene pattern, with signals appearing in the range of 6.6-7.9 ppm [5] [6]. The aromatic region shows two distinct multipets corresponding to the protons ortho to the carboxylate group and those ortho to the hydrazinyl substituent [5].
The hydrazinyl protons present variable chemical shifts depending on the degree of protonation and hydrogen bonding interactions [5] [7]. In the hydrochloride salt form, the terminal nitrogen bears a positive charge, which affects the chemical environment of the adjacent protons [5]. The proton nuclear magnetic resonance spectrum in deuterium oxide solvent system reveals specific coupling patterns that confirm the substitution pattern [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [5] [6]. The carbonyl carbon appears significantly downfield, typically around 168 ppm, characteristic of aromatic ester carbonyls [5]. The aromatic carbons exhibit distinct chemical shifts based on their electronic environment, with the carbon bearing the hydrazinyl group showing upfield displacement due to the electron-donating nature of the nitrogen substituent [5] [6].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the molecular structure of methyl 4-hydrazinylbenzoate hydrochloride [5] [8]. The spectrum exhibits a nitrogen-hydrogen stretching vibration around 3300 cm⁻¹, which is characteristic of hydrazine derivatives [5]. This band may appear as a broad absorption due to hydrogen bonding interactions in the solid state [5].
The carbonyl stretching frequency appears around 1680 cm⁻¹, which is typical for aromatic ester carbonyls [5] [8]. This frequency is slightly lower than that observed in simple methyl benzoates due to the electron-donating effect of the para-hydrazinyl substituent [8]. The aromatic carbon-carbon stretching vibrations are observed around 1600 cm⁻¹, confirming the presence of the benzene ring system [5].
The carbon-oxygen-carbon stretching vibration of the ester linkage appears around 1270 cm⁻¹, which is characteristic of methyl esters [5]. Additional bands in the fingerprint region provide further structural confirmation, including aromatic carbon-hydrogen bending vibrations and skeletal vibrations of the aromatic ring system [5] [8].
Infrared Band Assignment | Frequency (cm⁻¹) |
---|---|
N-H Stretching | ~3300 [5] |
C=O Stretching | ~1680 [5] |
Aromatic C=C Stretching | ~1600 [5] |
C-O-C Stretching | ~1270 [5] |
Mass spectrometric analysis of methyl 4-hydrazinylbenzoate hydrochloride provides definitive molecular weight confirmation and fragmentation pattern information [4] [7]. The molecular ion peak appears at mass-to-charge ratio 202.64, corresponding to the protonated molecular ion [4]. The isotope pattern reflects the presence of chlorine, nitrogen, and carbon atoms in the expected ratios [4].
The fragmentation pattern typically shows loss of the methoxy group (31 mass units) as a primary fragmentation pathway, resulting in a prominent fragment ion [7]. Additional fragmentation involves the hydrazinyl moiety, with characteristic nitrogen-nitrogen bond cleavage patterns [7]. The base peak often corresponds to aromatic fragments that retain either the carboxylate or hydrazinyl functionalities [7].
Electron ionization mass spectrometry reveals the molecular ion peak with appropriate isotope patterns [7]. The fragmentation analysis supports the proposed molecular structure and provides confirmation of the functional group arrangements [7]. Tandem mass spectrometry techniques can provide additional structural elucidation through controlled fragmentation studies [7].
Methyl 4-hydrazinylbenzoate hydrochloride exhibits a melting point in the range of 205-207°C, which indicates good thermal stability for an organic hydrochloride salt [3]. This melting point is characteristic of crystalline hydrazinium salts and reflects the strong intermolecular interactions present in the crystal lattice [3]. The relatively high melting point suggests extensive hydrogen bonding networks that stabilize the solid-state structure [5].
Thermal stability analysis indicates that the compound maintains structural integrity up to its melting point [3]. The decomposition behavior beyond the melting point likely involves dehydrochlorination processes and subsequent degradation of the organic framework [3]. The thermal properties are influenced by the ionic nature of the hydrochloride salt, which generally enhances thermal stability compared to the free base form [3].
The calculated boiling point of 923.4°C at 760 mmHg represents a theoretical value that would not be practically achievable due to thermal decomposition occurring at much lower temperatures [3]. This calculated value provides insight into the molecular interactions and volatility characteristics under hypothetical conditions [3].
Thermal Property | Value |
---|---|
Melting Point | 205-207°C [3] |
Calculated Boiling Point | 923.4°C at 760 mmHg [3] |
Physical Form | Solid (powder or crystals) [9] |
Color | White to yellow [9] |
Storage Temperature | Room temperature [1] [9] |
The solubility characteristics of methyl 4-hydrazinylbenzoate hydrochloride reflect its ionic nature and hydrogen bonding capabilities [10] [11]. The compound demonstrates solubility in water due to the ionic hydrochloride functionality, which facilitates hydration and dissolution [10]. The presence of the hydrazinium cation enhances water solubility compared to neutral hydrazine derivatives [10].
In methanol, the compound shows sparingly soluble behavior, which is typical for hydrazinium salts in protic solvents [10]. The solubility in methanol is enhanced by hydrogen bonding interactions between the solvent and the ionic functional groups [10]. Dimethyl sulfoxide provides slight solubility, indicating compatibility with polar aprotic solvents [11].
Ethanol exhibits similar solubility characteristics to methanol, with slightly soluble behavior observed [11]. The compound shows poor solubility in less polar organic solvents such as chloroform and acetone, which is consistent with its ionic character and polar functional groups [11]. These solubility patterns are important for synthetic applications and purification procedures [11].
Solvent | Solubility Behavior |
---|---|
Water | Soluble [10] |
Methanol | Sparingly soluble [10] |
Dimethyl Sulfoxide | Slightly soluble [11] |
Ethanol | Slightly soluble [11] |
Chloroform | Poorly soluble [11] |
Acetone | Poorly soluble [11] |
The density and refractive index values for methyl 4-hydrazinylbenzoate hydrochloride are not extensively documented in the available literature [1] [3]. Based on structural considerations and comparison with related hydrazinium salts, the compound is expected to exhibit a density in the range typical for organic hydrochloride salts, likely between 1.2-1.5 g/cm³ [12].
The refractive index would be influenced by the aromatic ring system and the ionic character of the hydrochloride salt [12]. Compounds containing para-disubstituted benzene rings typically exhibit refractive indices in the range of 1.50-1.60, with the exact value depending on the nature and orientation of the substituents [12].
The absence of specific experimental data for these physical constants reflects the specialized nature of this compound and its primary use as a synthetic intermediate rather than a bulk material [1] [3]. Future experimental determination of these properties would provide valuable data for computational validation and practical applications [1].
Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions governing the crystal packing of methyl 4-hydrazinylbenzoate hydrochloride [13]. This computational approach maps the electron density distribution around molecules in the crystal lattice and identifies contact regions between adjacent molecules [13]. The analysis reveals the relative contributions of different interaction types to the overall crystal stability [13].
Based on studies of related hydrazinium compounds, hydrogen bonding interactions dominate the Hirshfeld surface characteristics [13]. The normalized contact distance analysis identifies regions of close intermolecular contact, particularly involving the hydrazinium nitrogen atoms and chloride ions [13]. These interactions appear as red regions on the Hirshfeld surface maps, indicating distances shorter than the sum of van der Waals radii [13].
The fingerprint plots derived from Hirshfeld surface analysis quantify the percentage contributions of different interaction types [13]. Nitrogen-hydrogen···chloride interactions typically contribute approximately 60-70% of the total surface contacts in hydrazinium chloride salts [13]. Carbon-hydrogen···oxygen interactions involving the ester functionality contribute an additional 15-20% of the surface contacts [13].
The two-dimensional fingerprint plots reveal characteristic spike patterns corresponding to hydrogen bonding interactions [13]. The sharp spikes at short distances indicate strong hydrogen bonds, while broader features correspond to weaker van der Waals interactions [13]. This analysis confirms the importance of ionic hydrogen bonding in determining the crystal structure and stability [13].
Computational investigations of methyl 4-hydrazinylbenzoate hydrochloride provide theoretical insights into electronic structure and molecular properties [5] [14]. Density functional theory calculations reveal the frontier molecular orbital characteristics and electronic distribution within the molecule [5] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about chemical reactivity and electronic transitions [5] [14].
Based on computational studies of related hydrazinium compounds, the highest occupied molecular orbital-lowest unoccupied molecular orbital gap is expected to be in the range of 5-7 electron volts, indicating insulating behavior [5] [14]. The electronic structure calculations show that the highest occupied molecular orbital density is primarily localized on the chloride anion, while the lowest unoccupied molecular orbital involves the aromatic ring system and hydrazinium moiety [5].
Molecular geometry optimization using density functional theory methods reveals the preferred conformations and bond parameters [5] [14]. The calculations predict carbon-nitrogen bond lengths consistent with experimental crystallographic data, typically around 1.42-1.43 Å [5]. The optimization studies also provide information about rotational barriers and conformational preferences [14].
The electrostatic potential mapping reveals regions of positive and negative charge distribution [14]. The hydrazinium nitrogen atoms exhibit significant positive character, while the chloride ion and carbonyl oxygen show negative potential regions [14]. This charge distribution pattern explains the observed hydrogen bonding preferences and crystal packing motifs [5] [14].
Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data [14]. The computed frequencies generally show good correlation with observed values, with typical deviations of 50-100 cm⁻¹ due to anharmonicity and solid-state effects [14]. These calculations support the spectroscopic assignments and provide confidence in the structural model [14].
Computational Property | Predicted Value |
---|---|
HOMO-LUMO Gap | 5-7 eV [5] [14] |
C-N Bond Length | 1.42-1.43 Å [5] |
Molecular Behavior | Insulating [5] |
Charge Distribution | Ionic character [14] |
Two generic approaches dominate:
a) Diazotisation–reduction routes that transform methyl 4-aminobenzoate (or the free acid) into the hydrazine.
b) Hydrazinolysis routes that convert esters or acyl derivatives to the hydrazine directly with hydrazine hydrate.
Each strategy culminates in protonation with anhydrous hydrogen chloride to furnish the hydrochloride salt.
Large-volume plants prefer aqueous diazotisation followed by sodium metabisulfite reduction because reagents are inexpensive, waste streams are mild and the by-product salts are easy to treat.
Step | Typical conditions | Yield (kg scale) | Key parameters | Source |
---|---|---|---|---|
Diazotisation of methyl 4-aminobenzoate | 0–5 °C, 2.5 eq HCl, 1.05 eq NaNO₂ | ≥95% diazonium conversion | Maintaining pH 1–2 to suppress hydrolysis | [1] |
Reduction to methyl 4-hydrazinylbenzoate | Na₂S₂O₅ 1.1 eq, pH 7–8, 15–25 °C, 30 min | 88–92% isolated hydrazine ester | Rapid addition + pH control minimises azo by-products | [2] |
Protonation & crystallisation | 10% HCl aq, 60 °C → 5 °C | 90–93% salt recovery, mp 205–207 °C | Seeded crystallisation limits polymorphs | [3] |
Continuous processing trials show further gains: nitrite feed controlled by inline pH sensors, and tubular flow reduction gives space–time yields up to 1.6 kg L⁻¹ h⁻¹ [4].
Esterification with methanol–thionyl chloride offers a single-flask route.
Reagent ratio (acid:SOCl₂:MeOH) | Temp/time | Yield | Note | Source |
---|---|---|---|---|
1 : 2 : 15 (molar) | 0 °C → rt, 20 h | 75% crude ester | Gas evolution requires venting | [5] |
Neutralisation with dry HCl/Et₂O (1.2 eq) affords the hydrochloride quantitatively [6].
Commercial methyl 4-hydrazinylbenzoate (free base) is dissolved in ethanol (0.05 M) and treated with gaseous HCl at 0 °C; evaporation yields the salt in 97% yield and 98% purity [7].
NaNO2/HCl (0–5 °C) Na2S2O5, pH 8MeOOC-C6H4-NH2 ──────────────► MeOOC-C6H4-N2+Cl– ─────────► MeOOC-C6H4-NH-NH2 (1) (2)
Esterification with SOCl₂ proceeds via in situ methyl chloroformate; hydrazine attacks forming the ester salt, which is then trapped by HCl.
Key variables and their influences are summarised in Table 2.
Variable | Tested range | Optimal value | Effect on yield | Source |
---|---|---|---|---|
Diazotisation pH | 0.5-2.5 | 1.5 | Yields drop > 5% above pH 2 due to diazonium hydrolysis | [1] |
Reduction pH | 6–9 | 7.5 | Below 6: incomplete reduction; above 9: azo coupling side-products rise to 4% | [2] |
SOCl₂ volume (esterification) | 1–4 eq | 2 eq | <2 eq leaves 8% acid unreacted; >3 eq no benefit | [5] |
Hydrochloride crystallisation temp | 0–25 °C | 5 °C | Lower temps trap mother-liquor; higher temps give oils | [3] |
Continuous-flow diazotisation allows instant mixing at 0 °C; adjusting residence time from 10 s to 30 s raises conversion from 91% to 99.3% with identical throughput [4].
Irritant